molecular formula C18H12Cl2N2Na2O8S2 B167633 Arlindone Yellow HCG CAS No. 10134-59-5

Arlindone Yellow HCG

Cat. No. B167633
CAS RN: 10134-59-5
M. Wt: 565.3 g/mol
InChI Key: KVLYRKZTFSWIQK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Arlindone Yellow HCG is a chemical compound that has been used extensively in scientific research. It is a synthetic dye that is commonly used as a tracer in biological experiments. In

Mechanism Of Action

Arlindone Yellow HCG works by binding to specific molecules in biological samples and emitting a fluorescent signal when excited with light of a specific wavelength. The fluorescence signal can be detected using a fluorescent microscope or a fluorometer. The intensity of the signal is proportional to the amount of Arlindone Yellow HCG present in the sample.

Biochemical And Physiological Effects

Arlindone Yellow HCG is a non-toxic compound that does not interfere with normal biological processes. It does not affect the structure or function of proteins, DNA, or RNA. It is rapidly taken up by cells and can be detected within minutes of application. Arlindone Yellow HCG is also stable in acidic and basic conditions, making it suitable for use in a wide range of biological samples.

Advantages And Limitations For Lab Experiments

Arlindone Yellow HCG has several advantages for lab experiments. It is highly sensitive and can detect low levels of proteins, DNA, and RNA. It is also easy to use and does not require specialized equipment. However, Arlindone Yellow HCG has some limitations. It is not suitable for use in live animals due to its fluorescent properties, which can interfere with normal biological processes. It is also not suitable for use in samples that contain high levels of autofluorescence, such as plant tissues.

Future Directions

There are several future directions for the use of Arlindone Yellow HCG in scientific research. One area of interest is the development of new fluorescent tracers that are more sensitive and specific than Arlindone Yellow HCG. Another area of interest is the use of Arlindone Yellow HCG in combination with other fluorescent tracers to study complex biological processes. Finally, there is a need to develop new methods for the delivery of Arlindone Yellow HCG to specific tissues and cells in order to improve its sensitivity and specificity.

Synthesis Methods

The synthesis of Arlindone Yellow HCG involves the reaction of two chemicals: arylamine and 2-nitrobenzaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium dithionite or zinc dust. The resulting product is a yellow powder that is water-soluble and stable under normal laboratory conditions.

Scientific Research Applications

Arlindone Yellow HCG has been widely used in scientific research as a fluorescent tracer. It is commonly used to label proteins, DNA, and RNA in biological samples. Its fluorescent properties make it an ideal tool for studying the movement and localization of these molecules in living cells. Arlindone Yellow HCG has also been used to study the uptake and transport of nutrients in plants and the movement of water in soil.

properties

CAS RN

10134-59-5

Product Name

Arlindone Yellow HCG

Molecular Formula

C18H12Cl2N2Na2O8S2

Molecular Weight

565.3 g/mol

IUPAC Name

disodium;[2,5-bis(4-chloroanilino)-4-sulfonatooxyphenyl] sulfate

InChI

InChI=1S/C18H14Cl2N2O8S2.2Na/c19-11-1-5-13(6-2-11)21-15-9-18(30-32(26,27)28)16(10-17(15)29-31(23,24)25)22-14-7-3-12(20)4-8-14;;/h1-10,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

KVLYRKZTFSWIQK-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1NC2=CC(=C(C=C2OS(=O)(=O)[O-])NC3=CC=C(C=C3)Cl)OS(=O)(=O)[O-])Cl.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=C(C=C2OS(=O)(=O)[O-])NC3=CC=C(C=C3)Cl)OS(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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